molecular formula C12H19NO B15226067 (R)-1-(2-Ethoxyphenyl)butan-1-amine

(R)-1-(2-Ethoxyphenyl)butan-1-amine

Cat. No.: B15226067
M. Wt: 193.28 g/mol
InChI Key: ASEMJRROEUENSH-LLVKDONJSA-N
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Description

®-1-(2-Ethoxyphenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with an ethoxyphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Ethoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and butylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Ethoxyphenyl)butan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Ethoxyphenyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Ethoxyphenyl)butan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays.

Medicine

In the field of medicine, ®-1-(2-Ethoxyphenyl)butan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes in the body.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Ethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methoxyphenyl)butan-1-amine: Similar structure with a methoxy group instead of an ethoxy group.

    ®-1-(2-Propoxyphenyl)butan-1-amine: Similar structure with a propoxy group instead of an ethoxy group.

    ®-1-(2-Butoxyphenyl)butan-1-amine: Similar structure with a butoxy group instead of an ethoxy group.

Uniqueness

®-1-(2-Ethoxyphenyl)butan-1-amine is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R)-1-(2-ethoxyphenyl)butan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3/t11-/m1/s1

InChI Key

ASEMJRROEUENSH-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1OCC)N

Canonical SMILES

CCCC(C1=CC=CC=C1OCC)N

Origin of Product

United States

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